N-Cyclopentyl-N-methylglycine
Overview
Description
“N-Cyclopentyl-N-methylglycine” is a chemical compound with the CAS Number: 959240-36-9 and a molecular weight of 157.21 . Its IUPAC name is [cyclopentyl (methyl)amino]acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H15NO2 . The InChI code for this compound is 1S/C8H15NO2/c1-9(6-8(10)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,11) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Neurotransmitter Systems and Schizophrenia
Research highlights the role of sarcosine in modulating neurotransmitter systems, particularly its impact on the N-methyl-D-aspartate (NMDA) receptors. Sarcosine acts as a glycine transporter-1 inhibitor, enhancing the action of glycine at the NMDA receptor sites. This modulation is suggested to benefit schizophrenic patients, improving symptoms when added to antipsychotic medications without significant side effects (Tsai et al., 2004).
Cognitive Enhancement
Further studies have explored sarcosine's potential in enhancing cognitive functions. It has been found to improve memory and attention in both young and middle-aged adults, suggesting its utility beyond psychiatric conditions. These cognitive benefits are believed to stem from its interaction with the NMDA receptor, though without the stimulant properties or significant mood effects commonly associated with other cognitive enhancers (File et al., 1999).
Metabolic Pathways and Stress Response
Sarcosine plays a role in metabolic pathways and stress responses, particularly in organisms exposed to abiotic stresses. It is involved in the synthesis of betaine, an osmoprotectant produced in response to such stresses. This synthesis occurs through a series of methylation reactions starting from glycine, indicating sarcosine's pivotal role in cellular stress responses and potential applications in biotechnological and agricultural research (Waditee et al., 2003).
Transmethylation and Transsulfuration Pathways
The interaction of sarcosine within the transmethylation and transsulfuration pathways showcases its biochemical significance. It is involved in the methylation process, contributing to the synthesis of essential compounds and regulating metabolic functions. This biochemical role underscores the potential therapeutic applications of sarcosine in treating metabolic disorders and enhancing the body's methyl group economy (Luka et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that glycine, a similar compound, functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the n-methyl-d-aspartic acid (nmda) receptors .
Mode of Action
Glycine, for instance, interacts with its targets by binding to specific receptor sites, thereby modulating the activity of these receptors .
Biochemical Pathways
For instance, glycine can be generated from betaine via dimethylglycine and N-methylglycine (sarcosine) . It’s plausible that N-Cyclopentyl-N-methylglycine could be involved in similar pathways.
Result of Action
For instance, glycine has anti-inflammatory, cytoprotective, and immunomodulatory properties .
Properties
IUPAC Name |
2-[cyclopentyl(methyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9(6-8(10)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARPVXNMSUKSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650963 | |
Record name | N-Cyclopentyl-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-36-9 | |
Record name | N-Cyclopentyl-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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